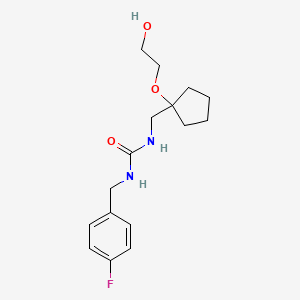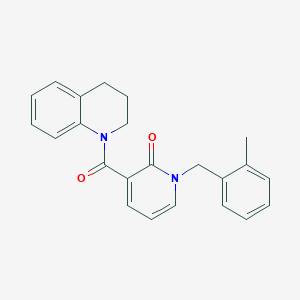
3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(2-methylbenzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-(2-methylbenzyl)pyridin-2(1H)-one is a derivative of the tetrahydroquinoline class, which is known for its diverse pharmacological properties. The structure of this compound suggests that it may have potential as a bioactive molecule, possibly interacting with various biological targets such as receptors or enzymes.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been explored in several studies. For instance, the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported, which are potent histamine-3 receptor antagonists . Another study describes the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, which involves a diastereoselective reaction in pyridine to yield the trans isomer exclusively . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, which is a common feature in many biologically active compounds. The structural analysis of these compounds is crucial as it can influence their binding affinity and selectivity towards biological targets. The stereochemistry, as well as the substitution pattern on the tetrahydroquinoline core, can significantly affect the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can vary depending on the substituents attached to the core structure. For example, the pyrrolidin-2-yl group in 3,4-dihydro- or 1,2,3,4-tetrahydroisoquinolines can be removed by dehydrogenation, which is a reaction that could potentially be used to modify the structure of the compound . Additionally, multicomponent reactions involving dihydropyridines, aldehydes, and anilines have been used to efficiently synthesize highly substituted tetrahydroquinolines . These reactions highlight the versatility of tetrahydroquinoline derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. While the specific properties of this compound are not provided, related compounds have shown acceptable pharmacokinetic properties and favorable in vivo profiles .
Applications De Recherche Scientifique
Synthesis Methods and Applications :
- A study by Eynde et al. (1993) outlines a method for preparing tetrahydroquinazolines, a class of compounds related to your compound of interest, which can be further aromatized, demonstrating its potential in synthetic applications (Eynde et al., 1993).
- Yehia et al. (2002) describe a one-pot process for synthesizing pyrindines and tetrahydroquinolines, indicating the versatility of these compounds in chemical synthesis (Yehia et al., 2002).
- Majumdar and Mukhopadhyay (2003) explored the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, which are structurally similar to your compound, highlighting their potential in creating complex heterocyclic structures (Majumdar & Mukhopadhyay, 2003).
Chemical Properties and Analysis :
- Al-azawi (2016) conducted a study on quinazolin derivatives, closely related to your compound, focusing on their antioxidant properties. This research offers insights into the potential biological applications of these compounds (Al-azawi, 2016).
- Allgäuer et al. (2013) examined the nucleophilicity parameters of pyridinium ylides, which are chemically related to your compound, providing valuable information for understanding their reactivity and potential applications (Allgäuer et al., 2013).
Catalysis and Reaction Mechanisms :
- Roesch et al. (2001) reported on the synthesis of isoquinolines and pyridines via palladium-catalyzed reactions. This study is significant as it demonstrates the utility of compounds like yours in complex catalytic processes (Roesch et al., 2001).
- Zhang et al. (2019) developed a nickel-catalyzed method for the synthesis of tetrahydroquinolines, which indicates the potential of your compound in facilitating regio- and enantioselective reactions (Zhang et al., 2019).
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(2-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-8-2-3-10-19(17)16-24-14-7-12-20(22(24)26)23(27)25-15-6-11-18-9-4-5-13-21(18)25/h2-5,7-10,12-14H,6,11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMILASKIUFGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)
![4-(3-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2517448.png)
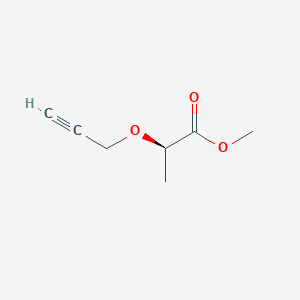
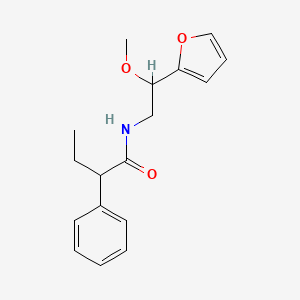
![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)
![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)
![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2517457.png)

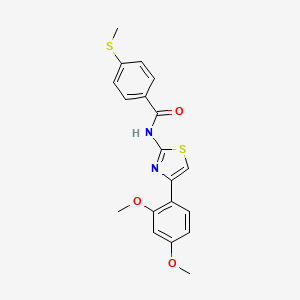
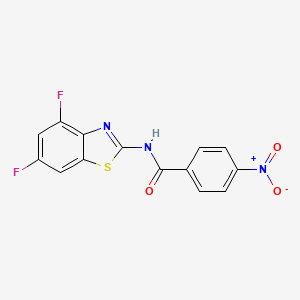
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)
